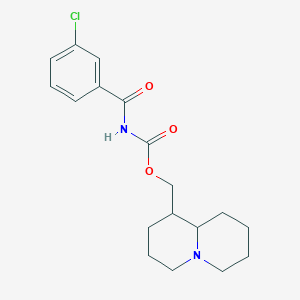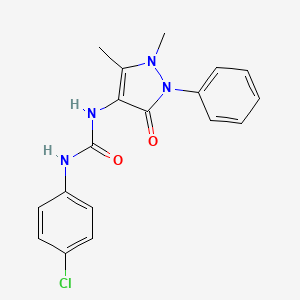![molecular formula C21H17BrN2O2 B6040392 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6040392.png)
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BMB belongs to the class of small molecule inhibitors that target the protein kinase family, specifically the B-Raf kinase. The B-Raf kinase is a key player in the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation.
Mecanismo De Acción
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is a small molecule inhibitor that targets the ATP-binding site of the B-Raf kinase. By binding to this site, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide prevents the kinase from phosphorylating downstream targets in the MAPK/ERK signaling pathway, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to have both biochemical and physiological effects. Biochemically, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide inhibits the activity of the B-Raf kinase, leading to decreased phosphorylation of downstream targets in the MAPK/ERK signaling pathway. Physiologically, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to decrease cell growth and proliferation in melanoma cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for the B-Raf kinase. By targeting this specific kinase, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide can provide insights into the role of the MAPK/ERK signaling pathway in cancer cells. However, one limitation of using 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is its potential toxicity to non-cancerous cells. Further studies are needed to determine the optimal concentration of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide for use in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in cancer research. One direction is to investigate the potential of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in combination with other small molecule inhibitors, such as MEK inhibitors, to target multiple points in the MAPK/ERK signaling pathway. Another direction is to investigate the potential of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in other types of cancer, such as lung cancer and colorectal cancer, where the MAPK/ERK signaling pathway is also overactivated. Finally, further studies are needed to determine the optimal dosage and toxicity of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide in vivo, to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide is a small molecule inhibitor that has potential applications in cancer research, specifically in the treatment of melanoma. 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide inhibits the activity of the B-Raf kinase, leading to decreased cell growth and proliferation in melanoma cells. While 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has advantages in its specificity for the B-Raf kinase, further studies are needed to determine its optimal dosage and toxicity in vivo. With continued research, 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide may provide insights into the role of the MAPK/ERK signaling pathway in cancer cells and may have potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-N-(4-aminophenyl)benzamide, which is then coupled with 4-(4-methylbenzoyl)aniline to yield 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide. The yield of this reaction is reported to be around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to have potential applications in cancer research, specifically in the treatment of melanoma. Melanoma is a type of skin cancer that is often resistant to chemotherapy and radiation therapy. The B-Raf kinase is mutated in approximately 50% of melanoma cases, leading to overactivation of the MAPK/ERK signaling pathway. 4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of the mutated B-Raf kinase, leading to decreased cell growth and proliferation in melanoma cells.
Propiedades
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-2-4-15(5-3-14)20(25)23-18-10-12-19(13-11-18)24-21(26)16-6-8-17(22)9-7-16/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDMXCWNFVCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)
![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)


![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)

![N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6040361.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B6040362.png)

![N-isobutyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B6040389.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040404.png)
